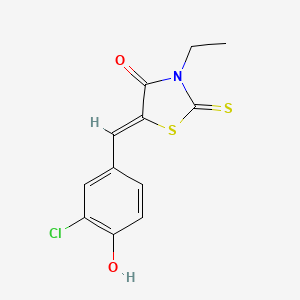![molecular formula C23H28N2O8 B4964327 1-(2-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B4964327.png)
1-(2-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate, also known as MP-10, is a novel compound that has been synthesized for its potential use in scientific research. This compound has gained significant attention due to its unique chemical structure and potential applications in various fields of research.
作用机制
The exact mechanism of action of 1-(2-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. This compound has also been shown to increase the levels of cAMP, which is a signaling molecule that is involved in a number of cellular processes.
实验室实验的优点和局限性
One of the main advantages of 1-(2-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate for use in lab experiments is its high potency and selectivity for its target receptors. This makes it an ideal compound for studying the effects of serotonin and dopamine in the brain. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are a number of potential future directions for research on 1-(2-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate. One area of interest is in the development of new compounds based on the structure of this compound that may have improved properties for use in scientific research. Another area of interest is in the study of the long-term effects of this compound on the brain, particularly with regards to its potential use in the treatment of addiction and other psychiatric disorders. Finally, there is also potential for the development of new therapeutic agents based on the structure of this compound for the treatment of various neurological and psychiatric disorders.
合成方法
The synthesis of 1-(2-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate involves a multi-step process that starts with the reaction of 1-(2-methoxybenzyl)piperazine with 4-methoxyphenol in the presence of a base. The resulting product is then acetylated with acetic anhydride, followed by the reaction with 4-hydroxybenzoyl chloride to form the final product, this compound. This synthesis method has been optimized to produce high yields of pure this compound.
科学研究应用
1-(2-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate has been shown to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to have anxiolytic and antidepressant effects. This compound has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4.C2H2O4/c1-25-18-7-9-19(10-8-18)27-16-21(24)23-13-11-22(12-14-23)15-17-5-3-4-6-20(17)26-2;3-1(4)2(5)6/h3-10H,11-16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZOTNSAPAGMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-fluorophenoxy)phenyl]-1-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4964244.png)

![5-{6-[(2,4-difluorophenyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B4964266.png)
![N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(2-thienyl)-1,3-thiazol-5-yl]benzamide](/img/structure/B4964270.png)
![3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4964279.png)



![1-[(2,4-dichlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4964305.png)
![methyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B4964307.png)
![4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4964311.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4964313.png)

![4-bromo-2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4964341.png)